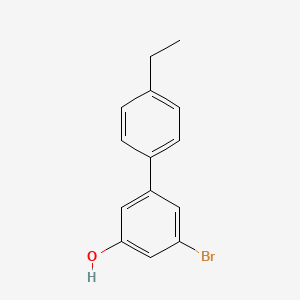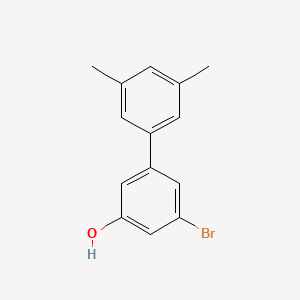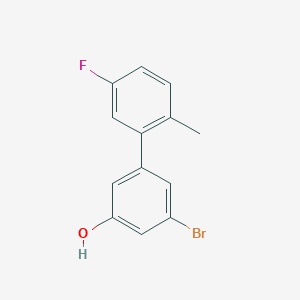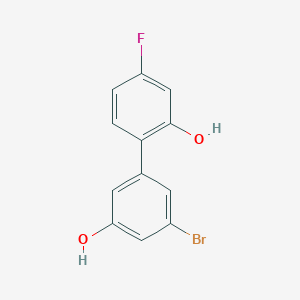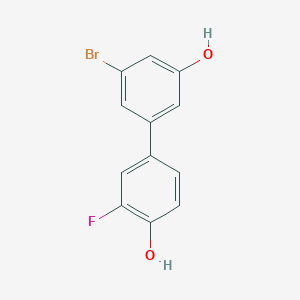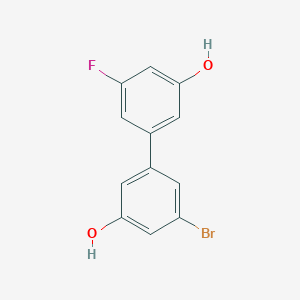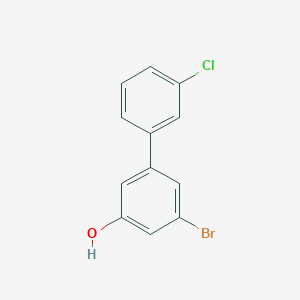
3-Bromo-5-(3-chlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-chlorophenyl)phenol, 95% (3-BP) is a phenolic compound that has been widely used in scientific research due to its unique properties. It is a colorless solid with a melting point of 75°C and a boiling point of 250°C. 3-BP has a molecular weight of 260.71 g/mol, and is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and has been used in a variety of applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical and physiological processes. It has also been used as a reagent in organic synthesis and as a precursor for other compounds. In addition, 3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used as a catalyst for the oxidation of alcohols and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor in the oxidation of organic compounds, resulting in the formation of aldehydes, ketones, and other products. It is also believed to be involved in the formation of polymers and other complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-chlorophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have some beneficial effects on the cardiovascular system, as well as on the metabolism of certain nutrients. It has also been shown to have some anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, and can be stored for long periods of time without degrading. However, 3-Bromo-5-(3-chlorophenyl)phenol, 95% can be toxic if inhaled or ingested, and should be handled with caution. In addition, it can be difficult to accurately measure the concentration of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in a solution.
Orientations Futures
Future research on 3-Bromo-5-(3-chlorophenyl)phenol, 95% could focus on the further elucidation of its mechanism of action and the development of new applications for it in the fields of biochemistry and physiology. Additional research could also focus on the development of more efficient synthesis methods and improved methods for measuring and controlling its concentration in solutions. Additionally, research could be conducted on the potential toxicity of 3-Bromo-5-(3-chlorophenyl)phenol, 95% and its potential to interact with other compounds. Finally, further research could be conducted on the potential uses of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is usually accomplished by reacting 3-chlorophenol with bromine in an aqueous solution. The reaction is catalyzed by a base, such as potassium hydroxide, and takes place at a temperature of 90-100°C. The reaction yields a 95% pure product, which is then purified through recrystallization.
Propriétés
IUPAC Name |
3-bromo-5-(3-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVKIYXHKHQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686389 |
Source


|
| Record name | 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-00-4 |
Source


|
| Record name | 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




